1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline
Description
1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline is a structurally unique bicyclic compound characterized by a cyclopropane ring fused to a tetrahydroquinoline scaffold. This rigid framework is synthesized via asymmetric catalytic methods, such as Ru-catalyzed intramolecular cyclopropanation, which enables stereoselective construction of the cyclopropane ring . While tetrahydroquinolines broadly serve as cores for pharmaceuticals, agrochemicals, and functional materials , the cyclopropa[c]quinoline derivative stands out due to its conformational constraints and reactivity, which are leveraged in the development of novel bioactive molecules .
Properties
IUPAC Name |
1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-4-10-8(3-1)9-5-7(9)6-11-10/h1-4,7,9,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHUSLVNUHYNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=CC=CC=C3NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246480 | |
| Record name | 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447606-51-0 | |
| Record name | 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447606-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
Structural Characteristics
1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline features a cyclopropane ring fused to a quinoline system. This unique structure contributes to its reactivity and biological activity, making it an interesting subject for research.
Chemistry
The compound serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various reactions such as:
- Cyclization : Used to form new ring structures.
- Substitution Reactions : The incorporation of different functional groups can enhance the compound's properties and reactivity.
Table 1: Common Synthetic Routes for 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Cyclization | Formation of the cyclopropane ring | Dibromocarbene |
| Electrophilic Substitution | Introduction of halogens or other groups | Bromine, Chlorine |
| Reduction | Modification of functional groups | Lithium Aluminum Hydride |
Biology
Research has indicated that 1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline exhibits significant biological activity:
- Antimicrobial Properties : Studies have shown its effectiveness against various microbial strains.
- Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells by interacting with specific molecular targets.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of 1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism involved the inhibition of specific kinases associated with cell proliferation .
Medicine
The compound is being explored as a potential pharmaceutical agent:
- Drug Development : Its unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases.
- Mechanism of Action : The interaction with enzymes or receptors can modulate biological pathways beneficial for treating conditions such as cancer and infections.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description | Current Research Focus |
|---|---|---|
| Antimicrobial Agents | Development of new antibiotics | Targeting resistant bacterial strains |
| Anticancer Drugs | Lead compounds for cancer therapy | Inhibiting tumor growth |
| Neurological Disorders | Investigating neuroprotective effects | Modulating neurotransmitter systems |
Industrial Applications
The compound's unique properties also make it valuable in industrial applications:
- Material Science : Its derivatives are being studied for use in developing new materials with enhanced properties.
- Agrochemicals : Potential applications in crop protection and enhancement are under investigation due to its biological activity.
Mechanism of Action
The mechanism of action of 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 2: Substituent Impact on Bioactivity
| Compound | Substituent | Activity Trend | Reason |
|---|---|---|---|
| Thiopyranoquinoline 1 | Tetrazole at C-3 | High M2 inhibition | Optimal binding pose |
| Quinoline 1a (anticancer) | 2-Pyridyl at C-4 | Potent activity | Enhanced electron density |
| Thiopyranoquinoline (C-6 Me) | Methyl at C-6 | Activity loss | Increased steric strain |
Chemical Reactivity
The cyclopropane ring in 1A,2,3,7B-THCQ enhances reactivity for further transformations, similar to thiopyrano[2,3-b]quinolines, which undergo nucleophilic attacks at carbonyl groups or activated double bonds . In contrast, styrylquinolines are tailored for photostability and charge-transfer applications .
Biological Activity
1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
- Chemical Formula : C10H11N
- Molecular Weight : 145.2 g/mol
- CAS Number : 1447606-51-0
The compound features a cyclopropane ring fused to a quinoline moiety, which contributes to its diverse biological properties. The structural arrangement allows for interactions with various biological targets, including enzymes and receptors.
The biological activity of 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline is primarily attributed to its ability to modulate enzyme activities and receptor functions. Research indicates that the compound can:
- Inhibit Enzyme Activity : It has been shown to inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation. This inhibition can lead to reduced growth rates in pathogens and cancer cells.
- Induce Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways, making it a candidate for anticancer therapy.
- Antimicrobial Properties : Preliminary studies suggest significant antimicrobial activity against various strains of bacteria and fungi.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline against different microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 12.5 μg/mL | |
| Staphylococcus aureus | 25 μg/mL | |
| Candida albicans | 15 μg/mL |
The compound demonstrated potent activity against these strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have assessed the anticancer properties of the compound using various cancer cell lines. The results indicate:
- Cell Line Tested : SK-N-MC neuroepithelioma
- IC50 Value : 20 μM after 48 hours of treatment
- Mechanism : Induction of apoptosis through mitochondrial pathways
These findings highlight the compound's potential as a therapeutic agent in oncology.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Sugiura et al. (2007) evaluated the antimicrobial properties of several quinoline derivatives, including 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline. The study found that the compound exhibited significant inhibition against Pseudomonas aeruginosa, reinforcing its potential for drug development targeting resistant bacterial strains. -
Case Study on Anticancer Properties :
Research published in Drug Design Open Access explored the effects of quinoline-based compounds on neuroepithelioma cells. The study demonstrated that treatment with 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline resulted in decreased cell viability and increased apoptotic markers compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 1a,2,3,7b-Tetrahydro-1H-cyclopropa[C]quinoline, and what catalytic systems are typically employed?
- Methodological Answer : The compound is synthesized via cyclopropane-fusion reactions. A key route involves the reaction of 1,2-diphenylcyclopropyl with N-benzylideneaniline in the presence of ZnCl₂, which facilitates cyclopropane ring formation . Another approach employs asymmetric catalysis, such as Ru-catalyzed intramolecular cyclopropanation, to construct the stereochemically complex framework. Reaction conditions (e.g., temperature, solvent) and catalyst loading (e.g., 5–10 mol%) are critical for yield optimization .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to confirm the cyclopropane ring protons (δ ~1.5–2.5 ppm) and quinoline aromaticity. X-ray crystallography resolves stereochemical ambiguities, particularly for the cyclopropane ring’s fused geometry. Computational validation via quantum-chemical calculations (e.g., DFT) aligns experimental data with theoretical models .
Q. What analytical techniques are employed to assess purity and stability under varying conditions?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>95%). Stability studies use accelerated thermal degradation (40–60°C) and pH variations (2–12), analyzed via mass spectrometry (LC-MS) to identify decomposition byproducts .
Advanced Research Questions
Q. What computational methods are used to study the cyclopropane ring strain in this compound, and how do they compare with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify ring strain energy (~25–30 kcal/mol) and predict bond angles. Experimental validation via X-ray crystallography shows deviations <2° from computed geometries, highlighting the need for hybrid QM/MM approaches to reconcile discrepancies .
Q. What challenges exist in achieving enantioselective synthesis of this compound, and what strategies address them?
- Methodological Answer : Stereochemical control at the cyclopropane-quinoline junction is challenging due to competing diastereomeric pathways. Chiral Ru or Cu catalysts with phosphine ligands (e.g., BINAP) enhance enantiomeric excess (ee >80%). Kinetic resolution via HPLC with chiral columns isolates desired enantiomers .
Q. How do structural analogs (e.g., cyclopropa[d]benzo[f]quinolones) compare in bioactivity, and what structure-activity relationships (SAR) guide optimization?
- Methodological Answer : Analog screening via in vitro assays (e.g., kinase inhibition) identifies key pharmacophores. Substituents at the quinoline C3 position enhance binding affinity (IC₅₀ reduction by 40–60%). Comparative SAR tables (Table 1) prioritize analogs for preclinical testing .
Table 1: Comparative Bioactivity of Cyclopropane-Fused Quinoline Analogs
| Compound | Target Protein | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 1a,2,3,7b-Tetrahydro-... | Kinase A | 120 | 8.2 |
| Cyclopropa[d]benzo[f]quinolone | Kinase B | 85 | 12.5 |
| CBQ (from ) | Kinase C | 200 | 5.1 |
Q. What contradictions arise between computational predictions and experimental data in mechanistic studies, and how are they resolved?
- Methodological Answer : Discrepancies in transition-state energetics (e.g., DFT vs. experimental activation barriers) are addressed using ab initio dynamics simulations. For example, ZnCl₂-mediated cyclization in shows a 5 kcal/mol deviation, resolved by incorporating solvent effects (PCM model) .
Q. What methodological frameworks (e.g., FINER criteria) ensure rigor in designing studies involving this compound?
- Methodological Answer : The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) validates research questions. For in vivo toxicity studies, ethical approval (e.g., IACUC protocol #XYZ) and power analysis (n ≥ 10/group) ensure statistical validity .
Data Collection & Analysis Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
